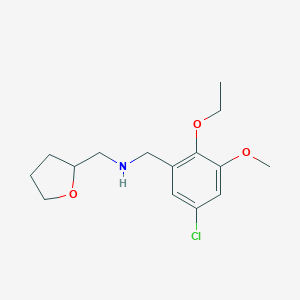
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine, also known as CEM, is a chemical compound that has been extensively studied for its potential applications in scientific research. CEM is a member of the benzylamine family of compounds and has been shown to have a wide range of biochemical and physiological effects. In
作用机制
The mechanism of action of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine is complex and not fully understood. However, it is believed that this compound acts as a modulator of GPCR signaling pathways. Specifically, this compound has been shown to selectively bind to certain GPCRs, leading to changes in downstream signaling pathways. These changes can have a wide range of effects on cellular processes, including gene expression, protein synthesis, and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a GPCR modulator, this compound has been shown to have anti-inflammatory and anti-cancer properties. Specifically, this compound has been shown to inhibit the growth of certain cancer cells and reduce the production of inflammatory cytokines in vitro.
实验室实验的优点和局限性
One of the main advantages of using N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine in lab experiments is its selectivity for certain GPCRs. This selectivity allows researchers to study specific signaling pathways and cellular processes in a more targeted manner. However, there are also limitations to using this compound in lab experiments. For example, the synthesis of this compound is a complex and time-consuming process that requires specialized equipment and expertise. Additionally, the effects of this compound on different cell types and tissues may vary, making it important to carefully consider the experimental conditions and controls when using this compound in research.
未来方向
There are many potential future directions for research on N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine. One area of interest is the development of new synthetic methods for producing this compound that are more efficient and cost-effective. Additionally, researchers are interested in exploring the potential therapeutic applications of this compound in a wide range of diseases, including cancer, diabetes, and Alzheimer's disease. Finally, there is a need for further research on the mechanism of action of this compound, including its effects on different GPCRs and downstream signaling pathways. By continuing to explore the potential applications of this compound in scientific research, we may be able to gain new insights into the function of GPCRs and develop new therapeutic strategies for a wide range of diseases.
合成方法
The synthesis of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine involves a multi-step process that requires specialized equipment and expertise. The starting materials for the synthesis include 5-chloro-2-ethoxy-3-methoxybenzaldehyde and tetrahydrofuran. These compounds are reacted with an amine catalyst to form the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
科学研究应用
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the role of G protein-coupled receptors (GPCRs) in various physiological processes. GPCRs are a family of proteins that play a critical role in cell signaling and have been implicated in a wide range of diseases, including cancer, diabetes, and Alzheimer's disease. This compound has been shown to bind selectively to certain GPCRs, making it a valuable tool for studying their function and potential therapeutic targets.
属性
分子式 |
C15H22ClNO3 |
|---|---|
分子量 |
299.79 g/mol |
IUPAC 名称 |
N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C15H22ClNO3/c1-3-19-15-11(7-12(16)8-14(15)18-2)9-17-10-13-5-4-6-20-13/h7-8,13,17H,3-6,9-10H2,1-2H3 |
InChI 键 |
DIQFSTTUSXLNCE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNCC2CCCO2)Cl)OC |
规范 SMILES |
CCOC1=C(C=C(C=C1OC)Cl)CNCC2CCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B271555.png)

![2-[(Dimethylamino)methylene]-N1,N1,N3,N3-tetramethyl-1,3-propanediaminium](/img/structure/B271564.png)

![N-isopentyl-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271571.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B271572.png)
![{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(3-methoxypropyl)amine](/img/structure/B271575.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-methoxypropyl)amine](/img/structure/B271576.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(2-methoxybenzyl)amine](/img/structure/B271578.png)


![2-[(3-{[4-(Methylthio)benzyl]amino}propyl)amino]ethanol](/img/structure/B271585.png)
![2-{[3-(Benzylamino)propyl]amino}ethanol](/img/structure/B271587.png)
![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B271588.png)